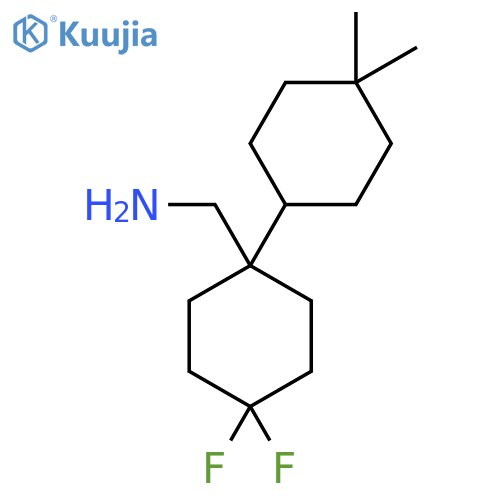Cas no 2229453-01-2 (1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexylmethanamine)

2229453-01-2 structure
商品名:1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexylmethanamine
1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexylmethanamine 化学的及び物理的性質
名前と識別子
-
- 1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexylmethanamine
- [1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexyl]methanamine
- 2229453-01-2
- EN300-1955460
-
- インチ: 1S/C15H27F2N/c1-13(2)5-3-12(4-6-13)14(11-18)7-9-15(16,17)10-8-14/h12H,3-11,18H2,1-2H3
- InChIKey: DTDBXQBMZQVPDU-UHFFFAOYSA-N
- ほほえんだ: FC1(CCC(CN)(CC1)C1CCC(C)(C)CC1)F
計算された属性
- せいみつぶんしりょう: 259.21115619g/mol
- どういたいしつりょう: 259.21115619g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 279
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 26Ų
1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexylmethanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1955460-2.5g |
[1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexyl]methanamine |
2229453-01-2 | 2.5g |
$2631.0 | 2023-09-17 | ||
| Enamine | EN300-1955460-0.25g |
[1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexyl]methanamine |
2229453-01-2 | 0.25g |
$1235.0 | 2023-09-17 | ||
| Enamine | EN300-1955460-5.0g |
[1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexyl]methanamine |
2229453-01-2 | 5g |
$5179.0 | 2023-05-31 | ||
| Enamine | EN300-1955460-10.0g |
[1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexyl]methanamine |
2229453-01-2 | 10g |
$7681.0 | 2023-05-31 | ||
| Enamine | EN300-1955460-0.05g |
[1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexyl]methanamine |
2229453-01-2 | 0.05g |
$1129.0 | 2023-09-17 | ||
| Enamine | EN300-1955460-1.0g |
[1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexyl]methanamine |
2229453-01-2 | 1g |
$1785.0 | 2023-05-31 | ||
| Enamine | EN300-1955460-1g |
[1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexyl]methanamine |
2229453-01-2 | 1g |
$1343.0 | 2023-09-17 | ||
| Enamine | EN300-1955460-10g |
[1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexyl]methanamine |
2229453-01-2 | 10g |
$5774.0 | 2023-09-17 | ||
| Enamine | EN300-1955460-0.1g |
[1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexyl]methanamine |
2229453-01-2 | 0.1g |
$1183.0 | 2023-09-17 | ||
| Enamine | EN300-1955460-0.5g |
[1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexyl]methanamine |
2229453-01-2 | 0.5g |
$1289.0 | 2023-09-17 |
1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexylmethanamine 関連文献
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
2229453-01-2 (1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexylmethanamine) 関連製品
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
